Ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride
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Overview
Description
Ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate ester group, a sulfamoyl group, and a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the sulfamoyl group and the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles such as sodium hydroxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptor sites.
Comparison with Similar Compounds
Ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-methylbenzoate: Lacks the sulfamoyl and piperidine groups, resulting in different chemical properties and applications.
4-Methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
2-Methylpiperidine: Contains the piperidine ring but lacks the benzoate ester and sulfamoyl groups, leading to different biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-methyl-3-[(2-methylpiperidin-4-yl)sulfamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S.ClH/c1-4-22-16(19)13-6-5-11(2)15(10-13)23(20,21)18-14-7-8-17-12(3)9-14;/h5-6,10,12,14,17-18H,4,7-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGDYASKQYRVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2CCNC(C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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